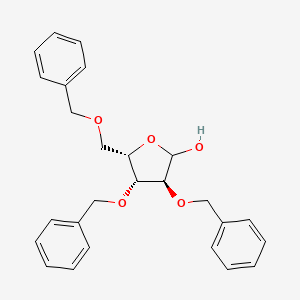

2,3,5-Tri-O-benzyl-L-xylofuranose

Description

BenchChem offers high-quality 2,3,5-Tri-O-benzyl-L-xylofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Tri-O-benzyl-L-xylofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3S,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m0/s1 |

InChI Key |

NAQUAXSCBJPECG-XMBLLSNASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2,3,5-Tri-O-benzyl-L-xylofuranose

Executive Summary

2,3,5-Tri-O-benzyl-L-xylofuranose is a high-value chiral building block primarily employed in the synthesis of L-nucleosides , a class of compounds critical for the development of antiviral therapeutics (e.g., Hepatitis B, HIV) and antisense oligonucleotides.[1][2] Unlike its natural D-counterpart, the L-enantiomer offers unique metabolic stability and specific recognition profiles in biological systems.

This guide details the physicochemical profile, synthetic production, and reactivity logic of this intermediate, providing researchers with a self-validating roadmap for its utilization in drug discovery.

Part 1: Structural Architecture & Physicochemical Profile[1]

Molecular Identity

The molecule consists of an L-xylose core locked in a five-membered furanose ring.[3] The hydroxyl groups at positions C2, C3, and C5 are masked with benzyl (Bn) ethers, rendering the molecule lipophilic and stable to basic conditions. The C1 position (anomeric center) remains a free hemiacetal, allowing for downstream activation.

| Property | Specification |

| IUPAC Name | 2,3,5-Tri-O-benzyl-L-xylofuranose |

| Molecular Formula | C |

| Molecular Weight | 420.50 g/mol |

| Appearance | Colorless to pale yellow viscous oil (syrup); crystallizes with difficulty as an anomeric mixture.[4] |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water. |

| Chirality | L-isomer (Enantiomer of the naturally occurring D-xylose derivative). |

| Anomeric Ratio | Exists as an equilibrium of |

Spectroscopic Signature (NMR)

Researchers should validate the identity of the compound using

-

4.5 – 4.8 ppm: Benzylic methylene protons (

-

5.3 – 5.5 ppm: Anomeric proton (H-1). The

- 7.2 – 7.4 ppm: Aromatic protons (Multiplet, 15H).

Part 2: Synthetic Production Logic (The Methyl Glycoside Route)

Strategic Overview

Direct benzylation of L-xylose is inefficient due to the lack of anomeric control. The industry-standard protocol utilizes a "Protect-Benzylate-Deprotect" strategy via a methyl glycoside intermediate. This route maximizes yield and ensures thermodynamic stability.

Validated Protocol

Step 1: Fisher Glycosylation

-

Reagents: L-Xylose, MeOH, Acetyl Chloride (cat.[5] H

source). -

Logic: Converts the reducing sugar into a stable methyl furanoside. The acidic conditions favor the thermodynamic furanoside form over the pyranoside.

Step 2: Williamson Ether Synthesis

-

Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), TBAI (catalyst), DMF/THF.

-

Logic: NaH irreversibly deprotonates the C2, C3, and C5 hydroxyls. TBAI (Tetrabutylammonium iodide) acts as a phase-transfer catalyst to accelerate the reaction with benzyl bromide.

-

Critical Control Point: Ensure anhydrous conditions; water will destroy NaH and quench the reaction.

Step 3: Anomeric Hydrolysis

-

Reagents: AcOH / HCl (aq) or TFA / Water.

-

Logic: The methyl glycoside is an acetal, stable to base but sensitive to acid. Heating in aqueous acid selectively cleaves the O-Methyl bond at C1 without affecting the robust benzyl ethers at C2, C3, and C5.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from L-Xylose to the title compound.

Part 3: Reactivity & Functionalization

The utility of 2,3,5-tri-O-benzyl-L-xylofuranose lies in the reactivity of the C1 hemiacetal . The benzyl groups at C2/C3 are "non-participating," meaning they do not form acyloxonium ions. This influences the stereochemical outcome of glycosylations.

Anomeric Activation (Glycosylation)

To couple the sugar with a nucleobase (e.g., Thymine, Adenine), the C1 hydroxyl must be converted into a better leaving group.

-

Schmidt Trichloroacetimidate: Reaction with trichloroacetonitrile (

) and DBU yields the trichloroacetimidate donor. This is a "gold standard" for mild glycosylation. -

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) yields the glycosyl fluoride, a robust donor for Vorbrüggen coupling.

Stereochemical Control

Because the C2-benzyl group is an ether, it cannot participate in "Neighboring Group Participation" (NGP). Consequently, glycosylation typically yields an anomeric mixture (

Mechanistic Pathway

Figure 2: Mechanism of glycosylation highlighting the oxocarbenium intermediate.

Part 4: Strategic Applications in Drug Discovery

L-Nucleosides (Antivirals)

The primary application is the synthesis of L-nucleosides . These enantiomers of natural nucleosides often exhibit potent antiviral activity with reduced toxicity because human polymerases (which recognize D-sugars) do not recognize them, while viral polymerases often do.

-

Example: Synthesis of L-Xylo-configured analogs of Telbivudine or AZT.

Iminosugars & Glycomimetics

The furanose ring can be opened and recyclized to form nitrogen-containing rings (pyrrolidines), acting as glycosidase inhibitors. The L-configuration provides access to specific inhibition profiles not available from D-sugars.

Part 5: Handling & Stability

Storage Protocols

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Stability: The benzyl ethers are stable to strong bases (NaOH, KOH) and reducing agents (LiAlH

), but are cleaved by:-

Hydrogenolysis (H

, Pd/C). -

Strong Lewis acids (BBr

). -

Oxidative conditions (RuO

).

-

Safety

-

Benzyl Bromide (Reagent): Potent lachrymator. Handle in a fume hood.

-

Silica Gel Purification: The compound is stable on silica gel but may streak due to the hemiacetal functionality. Use a gradient of Hexanes:Ethyl Acetate (typically 4:1 to 1:1).

References

-

Synthesis and Crystallization: Nicolas, C., et al. "Synthesis and Crystallization of 2,3,5-Tri-O-benzyl-D-xylofuranose."[1][5] Molbank, 2022. (Note: Describes the D-enantiomer; L-enantiomer synthesis is chemically identical).

-

L-Nucleoside Applications: Cho, J.H., et al. "Synthesis of L-nucleosides." Current Protocols in Nucleic Acid Chemistry, 2005.

-

Glycosylation Mechanisms: Crich, D. "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 2010.

-

L-Xylose Preparation: "L-Xylose - Preparation and Application." Georganics.

Sources

Technical Guide: 2,3,5-Tri-O-benzyl-L-xylofuranose

The following technical guide details the chemical identity, synthesis, characterization, and applications of 2,3,5-Tri-O-benzyl-L-xylofuranose .

CAS Number: 135791-05-8 Primary Application: Chiral intermediate for L-nucleoside antivirals and iminosugars.

Part 1: Executive Summary & Chemical Identity

2,3,5-Tri-O-benzyl-L-xylofuranose is a protected monosaccharide derivative used extensively in the "chiral pool" synthesis of complex bioactive molecules. Unlike its D-enantiomer (commonly used for natural product synthesis), the L-isomer is a critical scaffold for L-nucleosides —a class of antiviral agents (e.g., Lamivudine analogs) that often exhibit potent therapeutic activity with reduced host toxicity compared to their D-counterparts.

This molecule exists as a lactol (hemiacetal) in equilibrium between its

Chemical Identification Table

| Property | Specification |

| Chemical Name | 2,3,5-Tri-O-benzyl-L-xylofuranose |

| CAS Number | 135791-05-8 |

| Molecular Formula | C |

| Molecular Weight | 420.50 g/mol |

| Appearance | Colorless to pale yellow oil (often solidifies upon standing) |

| Solubility | Soluble in DCM, CHCl |

| Stereochemistry | L-configuration (Enantiomer of CAS 1105054-66-7) |

| Anomeric Form | Typically supplied as an |

Part 2: Synthesis & Production Strategy

The synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose follows a robust 3-step protocol starting from L-xylose . This route is preferred over direct benzylation because it selectively locks the sugar in the furanose ring size via the methyl glycoside intermediate.

Mechanistic Workflow

The transformation relies on the Fischer Glycosidation to establish the furanose ring, followed by Williamson Ether Synthesis for protection, and finally Acidic Hydrolysis to liberate the anomeric hydroxyl.

Figure 1: Step-wise synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose from L-xylose.

Detailed Experimental Protocol

Step 1: Preparation of Methyl L-xylofuranosides

-

Reagents: L-Xylose, Methanol (anhydrous), Acetyl Chloride (catalyst).

-

Procedure: Add Acetyl Chloride (2.5 equiv) dropwise to anhydrous Methanol at 0°C to generate anhydrous HCl in situ. Add L-Xylose and stir at room temperature.

-

Causality: The kinetic control (mild acid, short time) favors the formation of the furanoside over the thermodynamically stable pyranoside.

-

Validation: TLC (DCM/MeOH 9:1) should show disappearance of polar L-xylose.

Step 2: Global Benzylation

-

Reagents: Sodium Hydride (60% dispersion), Benzyl Bromide, DMF.

-

Procedure: Cool the crude methyl glycoside solution in DMF to 0°C. Carefully add NaH (4.5 equiv) followed by Benzyl Bromide (4.0 equiv). Stir overnight.

-

Safety Note: This reaction generates Hydrogen gas. Ensure proper venting.

-

Validation: 1H NMR will show aromatic protons (7.2–7.4 ppm) and benzyl methylene protons (4.4–4.6 ppm).

Step 3: Anomeric Hydrolysis

-

Reagents: Glacial Acetic Acid, 6M HCl.

-

Procedure: Dissolve the benzylated intermediate in AcOH. Add 6M HCl and heat to ~65°C. Monitor closely to avoid cleaving the benzyl ethers.

-

Workup: Neutralize with solid NaHCO

, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc). -

Result: The product is obtained as an anomeric mixture (

).[1]

Part 3: Characterization & Quality Control

Since the L-enantiomer is the mirror image of the D-enantiomer, the NMR spectra are identical to the widely reported D-isomer, while the Optical Rotation is equal in magnitude but opposite in sign.

1H NMR Data (CDCl , 400 MHz)

Note: Data represents the D-isomer equivalent, valid for L-isomer structural assignment.

| Position | Multiplicity | ||

| H-1 (Anomeric) | 5.40 | 5.29 | d / s (broad) |

| Aromatic (Ph) | 7.25 – 7.35 | 7.25 – 7.35 | Multiplet (15H) |

| Benzylic (CH | 4.40 – 4.65 | 4.40 – 4.65 | Multiplets (6H) |

| H-2, H-3, H-4 | 3.80 – 4.20 | 3.80 – 4.20 | Overlapping Multiplets |

Optical Rotation[1]

-

D-Isomer:

(c=1, CHCl -

L-Isomer (Target):

(c=1, CHCl -

QC Check: A positive rotation indicates contamination with the D-enantiomer or incorrect starting material.

Part 4: Applications in Drug Development

The 2,3,5-tri-O-benzyl-L-xylofuranose scaffold is a versatile donor for glycosylation reactions, particularly in the synthesis of L-Nucleosides .

L-Nucleoside Synthesis Pathway

L-Nucleosides (e.g., L-dT, L-dC) are synthesized by coupling the sugar with a nucleobase (Vorbrüggen coupling), followed by deoxygenation if 2'-deoxy compounds are required.

Figure 2: Application of the L-xylofuranose scaffold in nucleoside synthesis.

Key Utilization Examples

-

Antiviral Research: Used to synthesize L-configured analogs of Zidovudine (AZT) and other reverse transcriptase inhibitors. The L-configuration often evades recognition by host mitochondrial polymerases, reducing toxicity.

-

Iminosugars: The sugar can be converted into open-chain forms and recyclized with nitrogen sources to form pyrrolidine iminosugars (e.g., derivatives of Alexine ), which act as glycosidase inhibitors.

References

-

Behr, J. B., Erard, A., & Guillerm, G. (2002).[2] Synthesis of new phosphinylated 1-azasugars as transition state analogues of glycosidase processing enzymes. European Journal of Organic Chemistry.[2]

-

BOC Sciences. (n.d.). 2,3,5-Tri-O-benzyl-L-xylofuranose Product Page.[3][4] Retrieved from BOC Sciences Catalog.

-

Choi, W. J., et al. (2004). Synthesis of L-nucleosides from L-xylose. Nucleosides, Nucleotides & Nucleic Acids.[]

-

Donohoe, T. J., et al. (2009). Total synthesis of (+)-alexine and (−)-7-epialexine. Organic Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2009004096A1 - New phosphorus containing heterocyclic compounds, sugar analogues, and compositions having anti-cancer activity containing the same - Google Patents [patents.google.com]

- 3. cas 135791-05-8|| where to buy 2,3,5-Tri-O-benzyl-L-xylofuranose [english.chemenu.com]

- 4. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,3,5-tri-O-benzyl-L-xylofuranose: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,3,5-tri-O-benzyl-L-xylofuranose, a pivotal intermediate in carbohydrate chemistry with significant applications in drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's fundamental properties, detailed synthetic protocols, and its role in the creation of novel therapeutics.

Core Molecular Attributes

2,3,5-tri-O-benzyl-L-xylofuranose is a protected monosaccharide derivative of L-xylose. The benzyl ether protecting groups at the C2, C3, and C5 positions offer stability across a wide range of chemical transformations, making it a versatile building block for complex carbohydrate synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | [1][2] |

| Molecular Weight | 420.51 g/mol | [3] |

| Appearance | Typically a powder or syrup | [1][4] |

| Storage Temperature | 2-8°C | [1] |

The strategic placement of these benzyl groups leaves the anomeric hydroxyl group at C1 free for glycosylation reactions, while the furanose ring structure provides a specific conformational scaffold. This combination of features is crucial for its utility in synthesizing targeted bioactive molecules.

Strategic Synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose

The synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose is a multi-step process commencing from the readily available L-xylose. The following protocol is a representative method, emphasizing the rationale behind each step to ensure reproducibility and high yield.[5]

Experimental Protocol: A Three-Step Synthesis

This synthesis involves the formation of a methyl glycoside, benzylation of the free hydroxyl groups, and subsequent hydrolysis of the methyl glycoside to yield the target compound.

Step 1: Methyl Glycoside Formation

The initial step involves the conversion of L-xylose to its methyl xylofuranoside. This is a critical maneuver to protect the anomeric center and favor the formation of the furanose ring, which is less stable than the pyranose form but often the desired isomer for nucleoside analog synthesis.

-

Materials: L-xylose, Dry Methanol (MeOH), Acetyl Chloride (AcCl), Amberlite IRA-400 resin (OH⁻ form).

-

Procedure:

-

Under an inert argon atmosphere, add acetyl chloride (AcCl) dropwise to dry methanol (MeOH) at 0°C. Allow the solution to stir at room temperature for 30 minutes to generate methanolic HCl in situ.

-

Add L-xylose to the solution and stir the reaction mixture at 30°C for approximately 3.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture to pH 8 by adding Amberlite IRA-400 resin (OH⁻ form).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude methyl L-xylofuranoside as an oil. This product is typically used in the next step without further purification.

-

Step 2: Benzylation of Hydroxyl Groups

This step introduces the benzyl protecting groups, which are robust under a variety of reaction conditions but can be readily removed during the final stages of a synthetic route via hydrogenolysis.

-

Materials: Crude Methyl L-xylofuranoside, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Dry Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude methyl L-xylofuranoside in dry dimethylformamide (DMF) under an argon atmosphere.

-

Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

-

Add benzyl bromide (BnBr) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Quench the reaction carefully with methanol and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography to yield methyl 2,3,5-tri-O-benzyl-L-xylofuranoside.

-

Step 3: Hydrolysis of the Methyl Glycoside

The final step is the selective cleavage of the methyl glycoside to liberate the anomeric hydroxyl group, yielding the target compound.

-

Materials: Methyl 2,3,5-tri-O-benzyl-L-xylofuranoside, Glacial Acetic Acid, 1 M Aqueous HCl.

-

Procedure:

-

Dissolve the purified methyl 2,3,5-tri-O-benzyl-L-xylofuranoside in a mixture of glacial acetic acid and 1 M aqueous HCl.

-

Heat the reaction mixture at 80°C for 17 hours, followed by an increase in temperature to 100°C for 4 hours.

-

After cooling, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to obtain 2,3,5-tri-O-benzyl-L-xylofuranose.

-

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 2,3,5-tri-O-benzyl-L-xylofuranose.

Characterization and Quality Control

The identity and purity of 2,3,5-tri-O-benzyl-L-xylofuranose are confirmed through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the presence of the benzyl groups and the stereochemistry of the furanose ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl group.[5]

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the final product.

Applications in Drug Discovery and Development

2,3,5-tri-O-benzyl-L-xylofuranose is a valuable precursor for the synthesis of various bioactive molecules, particularly in the fields of antiviral and anticancer drug development.

Synthesis of Nucleoside Analogs

The primary application of this compound is in the synthesis of L-nucleoside analogs. These are structurally similar to natural nucleosides but possess the opposite stereochemistry at the sugar moiety. This modification can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

Development of Glycomimetics

This protected xylofuranose is also utilized in the creation of glycomimetics, which are molecules that mimic the structure of carbohydrates. These compounds can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases, which are implicated in various diseases.[5] Iminosugars, a class of glycomimetics, have shown promise as therapeutic agents, and 2,3,5-tri-O-benzyl-D-xylofuranose has been used to prepare imino-L-arabinitol-C-glycosyl compounds.[5]

Pathway to Bioactive Compounds

Caption: Key applications in the synthesis of bioactive molecules.

Conclusion

2,3,5-tri-O-benzyl-L-xylofuranose stands as a cornerstone intermediate for medicinal chemists and carbohydrate researchers. Its well-defined structure and the strategic placement of benzyl protecting groups provide a reliable platform for the synthesis of a diverse range of complex and biologically active molecules. The synthetic protocols and characterization methods outlined in this guide are designed to be self-validating, ensuring that researchers can confidently produce and utilize this compound in their drug discovery endeavors. The continued exploration of its applications is expected to yield novel therapeutic agents for a variety of diseases.

References

-

Taffoureau, B., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]

-

ResearchGate. (2022). (PDF) 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

-

ResearchGate. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Retrieved from [Link]

-

Wuhan Kemi-Works Chemical Co., Ltd. (n.d.). 2-3-5-tri-O-benzyl-B-D-arabino-furanose. Retrieved from [Link]

-

PubChem. (n.d.). Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside. Retrieved from [Link]

Sources

Strategic Management of Carbohydrate Intermediates: Stability and Storage Protocol for 2,3,5-Tri-O-benzyl-L-xylofuranose

Executive Summary

2,3,5-Tri-O-benzyl-L-xylofuranose is a critical chiral building block in the synthesis of L-nucleoside analogues (e.g., antiviral therapeutics). Unlike its pyranose counterparts, the furanose ring system possesses higher torsional strain, making it inherently more labile. Furthermore, the presence of a free anomeric hemiacetal renders the molecule susceptible to mutarotation, oxidation, and oligomerization.

This guide moves beyond generic "store at -20°C" instructions. It provides a mechanistic understanding of why degradation occurs and establishes a self-validating protocol to ensure the material remains "synthesis-ready" for glycosylation reactions.

Molecular Architecture & Stability Profile

To store this molecule effectively, one must understand its reactive vulnerabilities.

The Anomeric "Hotspot"

The molecule consists of a xylose core protected by benzyl ethers at positions 2, 3, and 5. Position 1 (C1) remains a free hemiacetal (

-

Mutarotation: In solution or as a syrup, the molecule exists in equilibrium between

and -

Oxidation Risk: The open-chain aldehyde tautomer (present in trace amounts) is highly susceptible to atmospheric oxidation, converting the valuable hemiacetal into 2,3,5-tri-O-benzyl-L-xylono-1,4-lactone . This lactone is "dead" for standard glycosylations (Vorbrüggen conditions).

-

Physical State: The compound is typically isolated as a viscous, colorless-to-pale-yellow oil or syrup. Crystallization is difficult due to the anomeric mixture. Oils trap solvents and oxygen more readily than crystalline solids, accelerating degradation.

Benzyl Ether Robustness

While benzyl groups are generally stable to acid and base, they are sensitive to:

-

Radical Oxidation: Exposure to light and oxygen can lead to oxidative cleavage (formation of benzaldehyde).

-

Strong Acids: Prolonged exposure to strong Lewis acids can cause debenzylation.

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes that storage conditions must prevent.

Figure 1: Mechanistic degradation pathways. The primary storage objective is blocking the red oxidation pathway.

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to maximize shelf-life (>12 months) and minimize re-purification needs.

Environmental Control Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ( | Slows kinetic rate of mutarotation and oxidation. 4°C is acceptable for active use (<1 week). |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass | Prevents UV-initiated radical oxidation of benzyl ethers. |

| Seal | Teflon-lined Cap + Parafilm | Prevents moisture ingress (hygroscopic hemiacetal) and solvent evaporation. |

The "Inert-Bank" Protocol (Step-by-Step)

-

Concentration: Ensure the oil is free of chlorinated solvents (e.g., DCM, Chloroform). Residual acid in these solvents promotes darkening/decomposition.

-

Action: Rotovap, then high-vacuum (>0.5 mmHg) for 4 hours.

-

-

Aliquot: Do not store the entire bulk in one vessel. Divide into single-use aliquots (e.g., 1g or 5g vials). Repeated freeze-thaw cycles introduce moisture.

-

Inerting: Flush the vial with a gentle stream of Argon for 30 seconds before capping.

-

Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm.

-

Banking: Place vials in a secondary container (desiccator or Ziploc with desiccant) inside the -20°C freezer.

Quality Control & Self-Validation System

Before committing this intermediate to a high-value synthesis, you must validate its integrity.

Visual Inspection

-

Pass: Colorless to very pale yellow viscous oil.

-

Caution: Bright yellow/orange oil (indicates trace oxidation/decomposition).

-

Fail: Dark brown/black tar (significant acid-catalyzed polymerization).

Analytical Validation (The "Go/No-Go" Decision)

Method:

-

Diagnostic Signals (The Check):

-

Look for the Anomeric Protons (H-1): A doublet (or broad singlet) typically around

5.3 – 5.6 ppm. You should see two sets of signals ( -

Look for the Aldehyde Proton: A signal at

9.5 – 9.8 ppm.

-

-

Interpretation:

-

Scenario A: Distinct H-1 signals, No Aldehyde.

Proceed. -

Scenario B: H-1 signals present, small Aldehyde peak (<5%).

Proceed (Purify if critical). -

Scenario C: Missing H-1, new peaks at high field, or broad "hump" in baseline.

Discard/Repurify.

-

Re-Purification Workflow

If the compound has degraded to a yellow oil but is not a tar:

-

Dissolve in minimum Hexane/Ethyl Acetate (4:1).

-

Perform rapid filtration through a short pad of Silica Gel (neutralized with 1%

to prevent acid hydrolysis). -

Concentrate immediately.

Decision Logic for Researchers

Use this workflow to determine the immediate action plan for your inventory.

Figure 2: Operational decision tree for assessing material quality prior to synthesis.

References

-

Synthesis & Characterization: Bio, L., et al. (2021).[3] "Synthesis and crystallization of 2,3,5-tri-O-benzyl-D-xylofuranose." Molecules, 26(1), 123. (Note: Enantiomer properties are identical). [Link]

-

Furanose Stability & Equilibrium: Angyal, S. J. (1984). "The composition of reducing sugars in solution." Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. [Link]

-

Nucleoside Synthesis Context: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Reference for glycosylation sensitivity to hemiacetal quality). [Link]

Sources

Methodological & Application

Application Note: A Scalable and Robust Protocol for the Synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose

Introduction: The Significance of L-Xylofuranose Derivatives

2,3,5-tri-O-benzyl-L-xylofuranose is a crucial chiral building block in synthetic organic chemistry. As a derivative of the rare monosaccharide L-xylose, it serves as a valuable precursor for the synthesis of biologically active molecules, particularly L-nucleoside analogues.[1][2] These analogues are investigated for various therapeutic applications, including antiviral and antitumor agents, due to their potential to act as inhibitors of key enzymes like glucosidases or to be incorporated into nuclease-resistant oligonucleotides.[1][2]

The benzyl ether protecting groups on the hydroxyls at the C2, C3, and C5 positions offer robust stability across a wide range of reaction conditions, including acidic and basic environments.[3] This stability makes the title compound an ideal intermediate for multi-step syntheses, where the protecting groups must endure numerous transformations before a final, global deprotection. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose, focusing on causality, safety, and scalability.

Synthetic Strategy and Mechanistic Rationale

The presented synthesis is a robust three-step process starting from the commercially available L-xylose. This route is designed for scalability and reproducibility.

The overall transformation follows these key stages:

-

Fischer Glycosidation: L-xylose is first converted to its methyl L-xylofuranoside. This step locks the sugar in the furanose ring form and protects the anomeric center, preventing unwanted side reactions during the subsequent benzylation. The reaction is typically catalyzed by an acid in methanol.

-

Perbenzylation: The free hydroxyl groups of the methyl L-xylofuranoside are protected as benzyl ethers. This is achieved via a Williamson ether synthesis, using a strong base (sodium hydride) to deprotonate the hydroxyls, followed by nucleophilic attack on benzyl bromide.[4] This is the most critical step for achieving high yield and purity.

-

Anomeric Deprotection (Hydrolysis): The methyl glycoside at the anomeric position is selectively hydrolyzed under acidic conditions to yield the target 2,3,5-tri-O-benzyl-L-xylofuranose as a hemiacetal.[5][6] This final product exists as a mixture of α and β anomers.

Workflow of the Synthetic Pathway

Caption: Overall synthetic workflow from L-xylose to the target compound.

Detailed Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is highly reactive with water and flammable. Benzyl bromide (BnBr) is a lachrymator and corrosive. Handle with extreme care.

Protocol 1: Synthesis of Methyl L-xylofuranoside

This initial step converts L-xylose into a mixture of methyl furanosides, which is used directly in the next step without purification. The reaction is driven by the formation of methanolic HCl in situ from acetyl chloride and methanol.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 50g L-xylose) | Notes |

| L-Xylose | 1.0 | 150.13 | 50.0 g (0.333 mol) | Starting material |

| Methanol (MeOH) | Solvent | 32.04 | 1.0 L | Anhydrous grade |

| Acetyl Chloride (AcCl) | ~0.3 | 78.50 | 7.8 mL (0.11 mol) | Add slowly; generates HCl |

| Amberlite IRA-400 (OH⁻) | - | - | To pH ~8 | Basic resin for neutralization |

Step-by-Step Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the methanol to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred methanol over 30 minutes. Caution: This reaction is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes at room temperature.

-

Add L-xylose to the solution in one portion.

-

Heat the reaction mixture to 30-35 °C and stir for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (Eluent: CH₂Cl₂/MeOH 8:2).

-

Cool the solution to room temperature and neutralize by adding Amberlite IRA-400 resin portion-wise until the pH reaches ~8.

-

Filter the mixture through a pad of Celite® to remove the resin, washing the pad with methanol (2 x 50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil (methyl L-xylofuranoside). This crude product is used in the next step without further purification.

Protocol 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-L-xylofuranoside

This is the core benzylation step. The use of sodium hydride requires strict anhydrous conditions. The reaction is highly exothermic and requires careful temperature control.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (from 0.333 mol) | Notes |

| Crude Methyl L-xylofuranoside | 1.0 | ~164.16 | ~54.7 g (0.333 mol) | From Protocol 1 |

| Sodium Hydride (NaH) | 4.5 | 24.00 | 40.0 g (60% in oil, 1.0 mol) | Highly reactive, handle with care |

| Benzyl Bromide (BnBr) | 4.0 | 171.04 | 159 mL (1.33 mol) | Lachrymator, corrosive |

| Dimethylformamide (DMF) | Solvent | 73.09 | 1.2 L | Anhydrous grade |

Step-by-Step Procedure:

-

Set up a flame-dried, three-neck round-bottom flask (3L capacity) with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere.

-

Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil).

-

Cool the suspension to 0 °C using an ice-salt bath.

-

Dissolve the crude methyl L-xylofuranoside from the previous step in anhydrous DMF (200 mL) and add it dropwise to the NaH suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

After the addition, allow the mixture to stir at 0 °C for an additional 45 minutes.

-

Add benzyl bromide dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Upon completion, cool the reaction back to 0 °C. Extreme Caution: Quench the reaction by the very slow, dropwise addition of methanol (100 mL) to destroy excess NaH. Vigorous hydrogen gas evolution will occur.

-

Pour the quenched mixture into a separatory funnel containing ice-cold water (2 L) and diethyl ether (1 L).

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL).

-

Combine the organic layers and wash with water (3 x 1 L) and then with brine (1 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a viscous oil.

-

Purify the crude product by flash column chromatography on silica gel (gradient eluent: Hexane to Hexane/Ethyl Acetate 9:1) to afford the pure product.

Protocol 3: Hydrolysis to 2,3,5-tri-O-benzyl-L-xylofuranose

The final step removes the methyl group from the anomeric position to yield the desired hemiacetal.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (e.g., for 100g) | Notes |

| Methyl 2,3,5-tri-O-benzyl-L-xylofuranoside | 1.0 | 434.53 | 100 g (0.23 mol) | Purified from Protocol 2 |

| Glacial Acetic Acid (AcOH) | Solvent | 60.05 | 800 mL | - |

| Hydrochloric Acid (HCl) | Catalyst | 36.46 | 200 mL (1 M aqueous) | - |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the purified methyl 2,3,5-tri-O-benzyl-L-xylofuranoside in glacial acetic acid.

-

Add the 1 M aqueous HCl solution.

-

Heat the mixture to 80 °C and stir for 18 hours. For stubborn reactions, the temperature can be increased to 100 °C for an additional 4 hours.[5][6] Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 3:1).

-

After completion, cool the mixture to room temperature and pour it into a large beaker containing ice water (2 L).

-

Extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water and brine washes.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash chromatography (gradient eluent: Hexane to Hexane/Ethyl Acetate 4:1) to yield 2,3,5-tri-O-benzyl-L-xylofuranose as a clear oil or a solid that can be crystallized.[5]

Large-Scale Synthesis: Critical Process Insights

Transitioning this synthesis to a pilot or industrial scale requires careful consideration of safety, thermal management, and purification logistics.

-

Reagent Handling: For the benzylation step, using NaH in large quantities poses a significant fire risk.[7] Industrial processes often use a more manageable base or carefully controlled dosing systems. Benzyl bromide is a hazardous substance; closed-system transfers are mandatory.

-

Thermal Management: The benzylation reaction is highly exothermic. A jacketed reactor with efficient cooling is essential to maintain the temperature below 10 °C during reagent addition to prevent runaway reactions and the formation of byproducts.

-

Purification Strategy: Large-scale column chromatography is resource-intensive. Developing a crystallization protocol for the final product is highly advantageous. The D-enantiomer has been successfully crystallized, suggesting this is a viable strategy.[5][6] This would significantly improve process efficiency and purity.

Purification and Analysis Workflow

Caption: General workflow for work-up and purification of the final product.

Characterization and Quality Control

The identity and purity of the final product, 2,3,5-tri-O-benzyl-L-xylofuranose, must be confirmed through standard analytical methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, the presence of the benzyl groups, and the furanose ring. The anomeric proton signal (around 5.3-5.4 ppm for α and 5.1-5.2 ppm for β in similar systems) can be used to determine the anomeric ratio.

-

Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

Thin Layer Chromatography (TLC): For routine reaction monitoring and purity assessment.

A successful synthesis should yield a product with >95% purity as determined by NMR and/or HPLC analysis.

References

-

Park, J., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed. Retrieved from [Link]

-

Matos, M. J., et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Matos, M. J., et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. Retrieved from [Link]

-

Boltje, T. J. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Retrieved from [Link]

-

Gildersleeve, J. C., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. Retrieved from [Link]

-

Raimondi, P., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Retrieved from [Link]

-

Czernecki, S., et al. (2006). New Synthesis of l-Ribofuranose Derivatives from l-Xylose. Taylor & Francis Online. Retrieved from [Link]

-

Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

-

Raimondi, P., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. ResearchGate. Retrieved from [Link]

-

Finch, P., et al. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Retrieved from [Link]

-

Buchanan, J. G., et al. (1977). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α) -D-ribofuranosyl]prop-2-yn-1-ol and related compounds. RSC Publishing. Retrieved from [Link]

-

Chinese Academy of Sciences. (2018). Biosynthetic Technology for High-value Chemicals from Xylose Developed. Chinese Academy of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylation of Arenes With Benzyl Chloride Over H-Beta Zeolite: Effects From Acidity and Shape-Selectivity. Retrieved from [Link]

-

Georganics. (2023). L-Xylose - preparation and application. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

The Strategic Synthesis of Biologically Active L-Nucleoside Analogues from 2,3,5-tri-O-benzyl-L-xylofuranose: A Guide for Drug Discovery

Abstract

L-nucleoside analogues represent a class of chiral compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. Their unnatural L-configuration often imparts unique biological activities and metabolic stability compared to their natural D-counterparts. This guide provides a comprehensive overview and detailed protocols for the synthesis of biologically active L-nucleoside analogues, utilizing the versatile chiral precursor, 2,3,5-tri-O-benzyl-L-xylofuranose. We will delve into the strategic considerations behind the multi-step synthesis, from the preparation of the key xylofuranose intermediate to the crucial glycosylation and deprotection steps, culminating in the formation of novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Significance of L-Xylofuranose in Medicinal Chemistry

The pursuit of novel therapeutic agents has led chemists to explore the vast chemical space of nucleoside analogues. These molecules, which mimic the natural building blocks of DNA and RNA, can interfere with viral replication and cancer cell proliferation.[1] A particularly fruitful area of research has been the synthesis of L-nucleosides, the enantiomers of naturally occurring nucleosides.[1] The "unnatural" stereochemistry of L-nucleosides can render them resistant to degradation by cellular enzymes while still allowing them to be recognized and activated by viral or cancer-specific enzymes, leading to selective therapeutic action.

L-Xylose, a rare pentose sugar, serves as a valuable chiral starting material for the synthesis of a diverse range of L-nucleoside analogues.[2] Its furanose form, when appropriately protected, provides a rigid scaffold for the stereocontrolled introduction of various nucleobases. The benzyl-protected derivative, 2,3,5-tri-O-benzyl-L-xylofuranose, is a key intermediate in this process. The benzyl groups offer robust protection during the synthetic sequence and can be removed under relatively mild conditions in the final steps. This guide will focus on the practical application of this important building block in the synthesis of biologically active compounds.

Part 1: Preparation of the Key Precursor: 2,3,5-tri-O-benzyl-L-xylofuranose

The synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose is a multi-step process that begins with the readily available L-xylose. The following protocol is adapted from the synthesis of the D-enantiomer and is expected to proceed with similar efficiency.[3]

Logical Workflow for the Synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose

Caption: Synthetic pathway to 2,3,5-tri-O-benzyl-L-xylofuranose.

Protocol 1: Synthesis of 2,3,5-tri-O-benzyl-L-xylofuranose

Materials:

-

L-Xylose

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl)

-

Amberlite IRA-400 (OH⁻ form) resin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl Bromide (BnBr)

-

Glacial Acetic Acid (AcOH)

-

Hydrochloric Acid (HCl, 1 M)

-

Potassium Hydroxide (KOH, 5 M)

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Fischer Glycosidation:

-

To a stirred solution of anhydrous MeOH (300 mL) in a round-bottomed flask under an argon atmosphere, slowly add AcCl (2.5 mL, ~35.0 mmol) at 20 °C and stir for 30 minutes.

-

Add L-xylose (5.0 g, 33.3 mmol) to the reaction mixture and stir for 3.5 hours at 30 °C.

-

Neutralize the reaction mixture to pH 8 by the portion-wise addition of Amberlite IRA-400 (OH⁻ form) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain crude methyl-L-xylofuranoside as a light-yellow oil. This crude product is used in the next step without further purification.[3]

-

-

Benzylation:

-

To a solution of the crude methyl-L-xylofuranoside in anhydrous DMF (100 mL) at 0 °C under an argon atmosphere, add NaH (60% dispersion in mineral oil, 8.0 g, 200.0 mmol) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add benzyl bromide (17.0 mL, 143.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Cool the reaction to 0 °C and cautiously quench with water (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 150 mL). The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl-2,3,5-tri-O-benzyl-L-xylofuranoside.

-

-

Hydrolysis:

-

To a solution of methyl-2,3,5-tri-O-benzyl-L-xylofuranoside in glacial acetic acid (63 mL), add 1 M aqueous HCl (16 mL).

-

Heat the reaction mixture at 80 °C for 17 hours, followed by 4 hours at 100 °C.[3]

-

Cool the mixture to room temperature and neutralize with a 5 M aqueous solution of KOH.

-

Extract the aqueous phase with EtOAc (2 x 150 mL).

-

Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product, 2,3,5-tri-O-benzyl-L-xylofuranose, as a mixture of anomers.

-

Part 2: Synthesis of Biologically Active L-Xylofuranosyl Nucleosides

The prepared 2,3,5-tri-O-benzyl-L-xylofuranose is a versatile precursor for the synthesis of various L-nucleoside analogues. A common and effective method for the formation of the N-glycosidic bond is the Vorbrüggen glycosylation.[4] This reaction typically involves the coupling of a protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.

Activation of the Sugar for Glycosylation

Prior to glycosylation, the anomeric hydroxyl group of 2,3,5-tri-O-benzyl-L-xylofuranose needs to be converted into a good leaving group. A common strategy is to convert it to an acetate.

Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-L-xylofuranose

Materials:

-

2,3,5-tri-O-benzyl-L-xylofuranose

-

Acetic Anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl, 1 M)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,3,5-tri-O-benzyl-L-xylofuranose (1.0 equiv) in a mixture of pyridine and DCM at 0 °C.

-

Slowly add acetic anhydride (1.2 equiv) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield 1-O-acetyl-2,3,5-tri-O-benzyl-L-xylofuranose.

Vorbrüggen Glycosylation: A Cornerstone of Nucleoside Synthesis

The Vorbrüggen glycosylation allows for the stereoselective formation of the β-N-glycosidic bond, which is crucial for the biological activity of many nucleoside analogues. The reaction proceeds through an SN2-like mechanism, with the silylated nucleobase attacking the anomeric carbon from the face opposite to the leaving group. The presence of a participating group at the C2 position of the sugar can influence the stereochemical outcome.

Logical Workflow for Vorbrüggen Glycosylation

Caption: General workflow for Vorbrüggen glycosylation.

Protocol 3: Synthesis of Protected 9-(β-L-xylofuranosyl)adenine

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzyl-L-xylofuranose

-

Adenine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous Acetonitrile (MeCN)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Silylation of Adenine: In a flame-dried flask under an argon atmosphere, suspend adenine (1.2 equiv) in anhydrous MeCN. Add BSA (2.5 equiv) and heat the mixture to reflux until a clear solution is obtained. Cool the solution to room temperature.

-

Glycosylation: To the solution of silylated adenine, add a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-L-xylofuranose (1.0 equiv) in anhydrous MeCN.

-

Cool the reaction mixture to 0 °C and add TMSOTf (1.2 equiv) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with EtOAc. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected 9-(2,3,5-tri-O-benzyl-β-L-xylofuranosyl)adenine.

Deprotection: Unveiling the Bioactive Molecule

The final step in the synthesis is the removal of the protecting groups to yield the free nucleoside. The benzyl groups can be removed by catalytic hydrogenolysis.

Protocol 4: Debenzylation to Yield 9-(β-L-xylofuranosyl)adenine

Materials:

-

Protected 9-(2,3,5-tri-O-benzyl-β-L-xylofuranosyl)adenine

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

-

Celite®

Procedure:

-

Dissolve the protected nucleoside (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

-

Method A (Hydrogen Gas): Seal the flask, evacuate, and backfill with H₂ gas (balloon pressure is often sufficient). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

-

Method B (Catalytic Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (5-10 equiv) to the reaction mixture and stir at room temperature or with gentle heating.[5] This method avoids the need for a hydrogen gas cylinder.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product, 9-(β-L-xylofuranosyl)adenine, can be purified by recrystallization or chromatography if necessary.

| Step | Product | Starting Material | Reagents and Conditions | Typical Yield | Reference |

| 1 | Methyl-L-xylofuranoside | L-Xylose | MeOH, AcCl | Quantitative (crude) | [3] |

| 2 | Methyl-2,3,5-tri-O-benzyl-L-xylofuranoside | Methyl-L-xylofuranoside | BnBr, NaH, DMF | ~60-70% | Analogous to[3] |

| 3 | 2,3,5-tri-O-benzyl-L-xylofuranose | Methyl-2,3,5-tri-O-benzyl-L-xylofuranoside | AcOH, H₂O, HCl | ~70-80% | [3] |

| 4 | 1-O-Acetyl-2,3,5-tri-O-benzyl-L-xylofuranose | 2,3,5-tri-O-benzyl-L-xylofuranose | Ac₂O, Pyridine | ~85-95% | General Procedure |

| 5 | Protected 9-(β-L-xylofuranosyl)adenine | 1-O-Acetyl-2,3,5-tri-O-benzyl-L-xylofuranose & Adenine | BSA, TMSOTf, MeCN | ~60-80% | Analogous to[6] |

| 6 | 9-(β-L-xylofuranosyl)adenine | Protected 9-(β-L-xylofuranosyl)adenine | H₂, Pd/C or Ammonium Formate, Pd/C | >90% | [5] |

Part 3: Biological Activity and Mechanism of Action

L-Xylofuranosyl nucleosides have demonstrated a range of biological activities, with antiviral and anticancer properties being the most prominent. The introduction of the L-xylose moiety can lead to compounds that are recognized by viral or cancer cell enzymes but not by host cell enzymes, providing a basis for selective toxicity.

Antiviral Activity

Many nucleoside analogues exert their antiviral effect by acting as chain terminators of viral DNA or RNA synthesis. After entering the cell, the L-xylofuranosyl nucleoside is phosphorylated by cellular or viral kinases to its triphosphate form. This triphosphate can then be incorporated into the growing viral nucleic acid chain by the viral polymerase. The 3'-hydroxyl group of the xylose sugar is in an axial orientation, which can sterically hinder the formation of the subsequent phosphodiester bond, thus terminating the elongation of the nucleic acid chain.

Inhibition of Adenosine Deaminase

Some L-adenosine analogues have been shown to be inhibitors of adenosine deaminase (ADA).[7] ADA is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine to inosine. Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects, including anti-inflammatory and immunosuppressive activities. The interaction of an L-xylofuranosyl adenosine analogue with ADA can be a key therapeutic mechanism.

Illustrative Mechanism: Inhibition of Adenosine Deaminase

Caption: Inhibition of Adenosine Deaminase by 9-(β-L-xylofuranosyl)adenine.

Conclusion

2,3,5-tri-O-benzyl-L-xylofuranose is a highly valuable and versatile chiral building block for the synthesis of a wide array of biologically active L-nucleoside analogues. The synthetic strategies outlined in this guide provide a robust framework for researchers to access these promising compounds. The unique stereochemistry of the L-xylose moiety offers a powerful tool for the design of novel therapeutics with potentially improved efficacy and selectivity. Further exploration of the structure-activity relationships of L-xylofuranosyl nucleosides is a promising avenue for the discovery of new drugs to combat viral infections and cancer.

References

- Gosselin, G., Bergogne, M. C., de Rudder, J., De Clercq, E., & Imbach, J. L. (1986). Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Journal of Medicinal Chemistry, 29(2), 203–213.

- Tiwari, K. N., Messini, L., Montgomery, J. A., & Secrist, J. A., 3rd. (2001). Synthesis and Biological Activity of 4'-thio-L-xylofuranosyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 743–746.

- Tiwari, K. N., Messini, L., Montgomery, J. A., & Secrist, J. A., 3rd. (2001). Synthesis and Biological Activity of 4′-Thio-L-xylofuranosyl Purine Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1537-1548.

- Bege, M., Leiner, K., Lovas, M., Pető, R., Bereczki, I., Hodek, J., Weber, J., Kuczmog, A., Borbás, A. (2025). Synthesis of 3′-modified xylofuranosyl nucleosides bearing 5′-silyl or -butyryl groups and their antiviral effect against RNA viruses. European Journal of Pharmaceutical Sciences, 209, 107107.

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.

- Lange, S., Formenti, D., Lund, H., Kreyenschulte, C., Agostini, G., Bartling, S., ... & Beller, M. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Sustainable Chemistry & Engineering, 7(20), 17107-17113.

- Nicolas, C., Placet, E., Park, S., Pourceau, G., & Retailleau, P. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1383.

- Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2007). L-nucleosides: antiviral activity and molecular mechanism. Antiviral Chemistry and Chemotherapy, 18(4), 177–194.

- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

- Szilagyi, J., Mako, T., Santos, R. N. D., Silva, J., Xavier, N. M., & Marques, M. M. B. (2022). 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. Molecules, 27(19), 6567.

- Szilagyi, J., Mako, T., Santos, R. N. D., Silva, J., Xavier, N. M., & Marques, M. M. B. (2022). Guanidino Xylofuranosyl Nucleosides as Novel Types of 5'-Functionalized Nucleosides with Therapeutic Potential. ChemRxiv.

- Fu, Y., & Au-Yeung, K. K. (2010). Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-(N-acetyl)-glycyl-directing group. Tetrahedron Letters, 51(2), 240-243.

- A Comparative Guide to the Biological Activity of D-Xylofuranosyl and L-Lyxofuranosyl Nucleosides. (2025). BenchChem.

- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2′-Deoxy-β-D-ribonucleosides. Chemische Berichte, 114(4), 1234-1255.

- Fu, Y., & Au-Yeung, K. K. (2010). Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-(N-acetyl)-glycyl-directing group. Tetrahedron Letters, 51(2), 240-243.

- Gunic, E., Cihlar, T., & Rosenberg, I. (2007). Synthesis of 9-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)adenine. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1387-1389.

- Kristinsson, H., O'Sullivan, M., & Winkler, T. (1994). A convenient synthesis of 2-amino-6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine (2-amino-6-chloro-2'-deoxy-nebularine) and its conversion to 2'-deoxyguanosine. Helvetica Chimica Acta, 77(6), 1611-1615.

- Franchetti, P., Cappellacci, L., Grifantini, M., & Cristalli, G. (1998). Synthesis and biological activity of 7-deaza-2'-C-methyladenosine, a new potent inhibitor of adenosine deaminase. Journal of Medicinal Chemistry, 41(10), 1708-1711.

- Gosselin, G., & Imbach, J. L. (1986). Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Journal of Medicinal Chemistry, 29(2), 203-213.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of a cytosine nucleoside of 2-amino-2-deoxy-beta-D-xylofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vorbrüggen Glycosylation [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Benzyl Bromide Remediation

Executive Summary

Residual Benzyl Bromide (BnBr) poses a dual challenge in organic synthesis: it is a potent lachrymator (tear gas) creating safety hazards, and its high boiling point (198°C) makes removal by standard rotary evaporation inefficient.[1] Furthermore, its electrophilic nature can lead to side reactions during downstream processing.

This guide prioritizes chemical scavenging over physical separation. While chromatography is possible, it is often insufficient for complete removal without streaking. We recommend converting BnBr into a water-soluble ammonium salt, allowing for facile removal via aqueous extraction.

Visual Decision Matrix: Method Selection

Use the following logic flow to determine the safest and most efficient removal strategy for your specific reaction matrix.

Figure 1: Decision tree for selecting the appropriate benzyl bromide remediation strategy based on product stability and scale.

Troubleshooting & Protocols (FAQ Format)

Q1: Why can't I just remove Benzyl Bromide on the rotovap?

A: You can, but it is inefficient and hazardous.

-

Thermodynamics: BnBr has a boiling point of 198°C. To remove it via rotary evaporation, you require high vacuum (<1 mbar) and heat (>60°C). This thermal stress often degrades sensitive products.

-

Safety: BnBr is a lachrymator.[1][2][3][4][5] Evaporating it concentrates the vapor in your vacuum pump exhaust. If your pump is not properly vented to a fume hood, you risk filling the lab with tear gas.

-

Process: Co-evaporation (azeotroping) with heptane is possible but requires large volumes of solvent and rarely achieves <1% residual levels.

Q2: What is the "Gold Standard" for removal?

A: Chemical Scavenging (Quenching). The most robust method involves reacting the residual BnBr with a sacrificial amine to form a highly polar, water-soluble ammonium salt. This salt partitions quantitatively into the aqueous layer during extraction.

Protocol: Liquid-Phase Scavenging (Recommended)

-

Reagent: Ethanolamine (preferred) or Diethylamine. Ethanolamine is ideal because the resulting salt is extremely hydrophilic due to the hydroxyl group.

-

Mechanism:

Step-by-Step Procedure:

-

Quantify Excess: Estimate the excess BnBr (e.g., if you used 1.5 eq and reaction is complete, you have 0.5 eq remaining).

-

Add Scavenger: Add 2.0 equivalents (relative to the residual BnBr) of Ethanolamine to the reaction mixture.

-

Stir: Stir at room temperature for 30–60 minutes.

-

Workup:

-

Result: The organic layer now contains your product, free of BnBr.

Q3: My product is sensitive to free amines. How do I scavenge without adding liquid base?

A: Use Polymer-Supported Scavengers . If your product reacts with free amines (e.g., activated esters, alkyl halides), use a solid-supported amine resin (e.g., amine-functionalized polystyrene).

Protocol: Solid-Phase Scavenging

-

Select Resin: Use a primary/secondary amine resin (e.g., Trisamine resin or Morpholine resin).

-

Dosage: Add 2–3 equivalents of resin relative to residual BnBr.

-

Incubation: Agitate (do not stir with magnetic bar as it grinds the beads) for 2–4 hours or overnight.

-

Filtration: Filter the mixture through a fritted funnel or cotton plug. The BnBr is now covalently bound to the beads and is removed with the solid waste.

-

Advantage: No aqueous workup required; simply evaporate the solvent.

Q4: Can I use chromatography?

A: Yes, but with caveats. BnBr is non-polar (elutes near the solvent front in Hexane/EtOAc). If your product is also non-polar, they will overlap.

-

Visualization Tip: BnBr stains poorly with many dips but is UV active. It often appears as a "smear" at the solvent front.

-

Warning: BnBr can react with the silanols on silica gel slightly, sometimes causing band broadening.

Comparative Data Analysis

| Feature | Liquid Scavenging (Ethanolamine) | Solid Scavenging (Resin) | High Vacuum / Distillation |

| Cost | Low (<$1/rxn) | High (>$20/g resin) | Low |

| Time | Fast (30 min) | Slow (2–12 hours) | Medium |

| Completeness | >99.5% Removal | >99% Removal | 90–95% (Residuals common) |

| Scalability | Excellent (Kg scale) | Poor (Lab scale only) | Good |

| Safety | High (BnBr destroyed) | High (BnBr bound) | Low (Vapor risk) |

References

-

Common Organic Chemistry. Benzyl Bromide Properties and Safety.[1] (Standard reference for physical properties and lachrymatory warnings).[5]

-

Biotage.Removal of Excess Electrophiles using Polymer Supported Reagents. (Industry standard for solid-phase scavenging protocols).

-

Thermo Fisher Scientific.Safety Data Sheet: Benzyl Bromide.

-

Master Organic Chemistry.Reactions of Alkyl Halides (Nucleophilic Substitution). (Mechanistic grounding for the amine scavenging reaction).

Sources

- 1. Benzyl Bromide [commonorganicchemistry.com]

- 2. Documents [merckmillipore.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Optimization of Protecting Group Removal from 2,3,5-tri-O-benzyl-L-xylofuranose

Welcome to the technical support center for the optimization of benzyl protecting group removal from 2,3,5-tri-O-benzyl-L-xylofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of debenzylation in carbohydrate chemistry, ensuring efficient and high-yielding reactions. Benzyl ethers are a cornerstone of hydroxyl group protection in carbohydrate synthesis due to their stability across a wide range of reaction conditions and their susceptibility to mild cleavage through hydrogenolysis.[1][2]

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the debenzylation of 2,3,5-tri-O-benzyl-L-xylofuranose.

Issue 1: Incomplete or Stalled Debenzylation

Q1: My catalytic hydrogenation/transfer hydrogenation reaction has stalled, and TLC analysis shows significant amounts of starting material and partially debenzylated intermediates. What are the likely causes and how can I resolve this?

A1: A stalled debenzylation is a frequent issue with several potential root causes:

-

Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation.[3][4]

-

Troubleshooting:

-

Use a Fresh Catalyst: Catalysts can lose activity over time, especially if not stored properly.[4][5] Always use a fresh batch of catalyst for critical reactions.

-

Consider Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more robust and less prone to poisoning than standard Pd/C, particularly for complex substrates.[4][6]

-

Investigate Potential Impurities: Trace impurities from previous steps, such as sulfur-containing compounds or residual amines, can poison the catalyst.[4][7] Re-purification of the starting material may be necessary.

-

Product Inhibition: The deprotected product or intermediates might have low solubility and coat the catalyst surface, hindering its activity.[5] Diluting the reaction mixture or choosing a solvent system that better solubilizes all components can help.[8]

-

-

-

Insufficient Hydrogen Source:

-

Troubleshooting (for Catalytic Hydrogenation):

-

Troubleshooting (for Catalytic Transfer Hydrogenation - CTH):

-

Increase Equivalents of Hydrogen Donor: The amount of hydrogen donor (e.g., ammonium formate, formic acid) may be insufficient.[1][8] Add additional equivalents of the donor to restart the reaction.

-

Donor Decomposition: Some hydrogen donors can decompose over time. Adding a fresh portion of the donor can be beneficial.

-

-

-

Sub-optimal Reaction Conditions:

-

Troubleshooting:

-

Solvent Choice: The solvent plays a crucial role in reaction kinetics.[6] A mixture of solvents like THF/methanol or ethyl acetate/methanol can improve the solubility of both the substrate and the hydrogen source.[8]

-

Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction, but be cautious of potential side reactions.[4]

-

-

Issue 2: Observation of Side Reactions

Q2: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions during the debenzylation of xylofuranose derivatives and how can they be minimized?

A2: Side reactions can compromise yield and purity. Here are some common culprits and their solutions:

-

Ring Opening or Rearrangement: The furanose ring can be susceptible to acid-catalyzed opening or rearrangement, especially under harsh deprotection conditions.[9]

-

Mitigation:

-

Avoid Strong Acids: When using methods that can generate acidic byproducts, such as formic acid in CTH, consider buffering the reaction or using a non-acidic hydrogen donor like ammonium formate or triethylsilane.[1][10]

-

Milder Deprotection Methods: Opt for milder deprotection techniques like catalytic transfer hydrogenation over methods requiring strong Lewis acids if your substrate is acid-sensitive.[1]

-

-

-

Partial Debenzylation: Incomplete removal of all three benzyl groups is a common outcome.

-

Formation of Benzyl Alcohol and Dibenzyl Ether: These byproducts can arise from side reactions of the benzyl cation intermediate, particularly in Lewis acid-mediated deprotections.[7]

Issue 3: Choosing the Right Debenzylation Method

Q3: There are several methods for benzyl group removal. How do I choose the most appropriate one for 2,3,5-tri-O-benzyl-L-xylofuranose, especially if my molecule contains other sensitive functional groups?

A3: The choice of debenzylation method is critical for success and depends on the overall molecular structure.

-

Catalytic Hydrogenation (H₂/Pd/C): This is a classic and effective method.[8][13]

-

Catalytic Transfer Hydrogenation (CTH): A safer and often more selective alternative to traditional hydrogenation.[1][14]

-

Advantages: Avoids the need for high-pressure hydrogen gas, often proceeds under mild conditions, and can be more selective.[1]

-

Common Hydrogen Donors:

-

-

Lewis Acid-Mediated Debenzylation (e.g., BCl₃): Useful for substrates that are incompatible with hydrogenation.[11][15]

-

Advantages: Can be highly chemoselective.

-

Disadvantages: Requires stoichiometric amounts of strong Lewis acids, which can be harsh and may not be compatible with acid-sensitive functional groups.[15]

-

-

Oxidative Cleavage (e.g., DDQ): Generally not suitable for standard benzyl ethers but effective for p-methoxybenzyl (PMB) ethers.[16][17]

Decision-Making Workflow for Debenzylation

The following diagram illustrates a logical workflow for selecting and optimizing a debenzylation strategy for 2,3,5-tri-O-benzyl-L-xylofuranose.

Caption: Decision workflow for selecting a debenzylation method.

Comparative Data of Debenzylation Methods

The following table summarizes common conditions for different debenzylation methods.

| Method | Catalyst/Reagent | Hydrogen Source/Additive | Solvent | Temperature | Typical Reaction Time | Key Considerations |

| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ (balloon or Parr shaker) | MeOH, EtOH, EtOAc, THF | Room Temperature | 4-24 hours | Requires specialized equipment for handling H₂ gas.[6] |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium formate (3-5 eq.) | MeOH, EtOH | Room Temp. to Reflux | 1-6 hours | Safer alternative to H₂ gas; reaction can be rapid.[1] |

| CTH with Triethylsilane | 10% Pd/C | Triethylsilane (excess) | MeOH, CH₂Cl₂ | Room Temperature | 1-3 hours | Neutral conditions, good for acid-sensitive substrates.[10] |

| Lewis Acid-Mediated | BCl₃ (2 eq.) | Pentamethylbenzene (3 eq.) | CH₂Cl₂ | -78 °C to Room Temp. | 1-5 hours | Good for substrates with reducible groups; requires anhydrous conditions.[11] |

| Raney Nickel | Raney Ni | H₂ or Hydrazine | EtOH | Room Temp. to Reflux | 4-24 hours | Cost-effective alternative to palladium; pyrophoric and requires careful handling.[18][19] |

Detailed Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is often a good starting point due to its mild conditions and operational simplicity.[1]

-

Reaction Setup:

-

Dissolve 2,3,5-tri-O-benzyl-L-xylofuranose (1 equivalent) in methanol (or a mixture of methanol/THF for better solubility) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate). The catalyst can be added as a slurry in the reaction solvent to prevent it from becoming airborne.[1]

-

Add ammonium formate (3-5 equivalents per benzyl group) to the stirred suspension. The addition may cause some effervescence.[1]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The starting material is UV active and will stain with a permanganate dip, while the product will be UV inactive but will stain.

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by silica gel column chromatography to yield pure L-xylofuranose.

-

Protocol 2: Debenzylation using Lewis Acid (BCl₃) and a Cation Scavenger

This method is suitable for substrates that are sensitive to hydrogenation.[11]

-

Reaction Setup:

-

In a flame-dried, argon-purged round-bottom flask, dissolve 2,3,5-tri-O-benzyl-L-xylofuranose (1 equivalent) and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2 equivalents) dropwise via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to 0 °C or room temperature if it is sluggish.

-

-

Work-up:

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

-

Co-evaporate the residue with methanol several times to remove boron salts.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Visualizing the Debenzylation Process

Caption: General workflow for catalytic debenzylation.

References

- BenchChem. (2025).

- Bieg, T., & Szeja, W. (1985).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Wiley-VCH. (n.d.).

- ResearchGate. (2014).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Atlantchim Pharma. (2021). Science About O-Benzyl protecting groups.

- YouTube. (2020).

- PMC. (n.d.).

- ResearchGate. (2025).